molecular formula C11H17N3 B1390194 BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) CAS No. 212392-51-3

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI)

Cat. No.: B1390194
CAS No.: 212392-51-3
M. Wt: 191.27 g/mol
InChI Key: WQJUXLSPLDPDDF-UHFFFAOYSA-N
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Description

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) is an organic compound with the molecular formula C11H17N3 It is a derivative of benzenamine, where a piperazine ring is attached to the benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) typically involves the reaction of 3-chloromethylbenzenamine with piperazine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents such as dimethylformamide or dimethyl sulfoxide can enhance the solubility of the reactants and improve the reaction rate.

Chemical Reactions Analysis

Types of Reactions

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI).

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of pharmaceutical drugs, particularly as a precursor for antipsychotic and antidepressant medications.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may explain its potential therapeutic effects in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    3-((Piperazin-1-yl)methyl)-1,2-benzothiazole: This compound has a similar structure but includes a benzothiazole ring, which imparts different biological activities.

    3-((Piperazin-1-yl)methyl)-1,2-benzisothiazole: Similar to the benzothiazole derivative, this compound includes an isothiazole ring, which can affect its pharmacological properties.

Uniqueness

BENZENAMINE, 3-(1-PIPERAZINYLMETHYL)- (9CI) is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-(piperazin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJUXLSPLDPDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668376
Record name 3-[(Piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212392-51-3
Record name 3-[(Piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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